molecular formula C19H25NO4 B2736958 (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one CAS No. 2321333-15-5

(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one

Cat. No.: B2736958
CAS No.: 2321333-15-5
M. Wt: 331.412
InChI Key: PROMCKUQCCENKJ-WEVVVXLNSA-N
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Description

The compound “(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}prop-2-en-1-one” is a complex organic molecule characterized by its unique bicyclic structure and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat or pressure.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions, often using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Formation of the Enone Moiety: The enone structure can be formed through aldol condensation, where an aldehyde and a ketone react in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic properties.

Biology

    Drug Development: The compound’s structure may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutics: Research may focus on its potential as a therapeutic agent, targeting specific biological pathways.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one: shares similarities with other bicyclic enones and methoxy-substituted aromatic compounds.

Uniqueness

    Structural Complexity: The combination of a bicyclic core with multiple methoxy groups and an enone moiety makes it unique.

    Its unique structure may offer distinct advantages in specific applications, such as enhanced binding affinity in drug development.

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a prop-2-en-1-one moiety linked to a 3-methoxy-8-azabicyclo[3.2.1]octane group and a 3,4-dimethoxyphenyl substituent. The molecular formula is C20H25N1O4C_{20}H_{25}N_{1}O_{4}, and its molecular weight is approximately 341.42 g/mol .

1. Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been shown to possess selective cytotoxicity against various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation in human cancer cells through apoptosis induction mechanisms, potentially targeting specific signaling pathways involved in cancer progression .

2. Kappa Opioid Receptor Antagonism

The compound has been studied for its activity as a kappa opioid receptor antagonist . Kappa antagonists are known to modulate pain and may have applications in treating mood disorders and addiction. For example, modifications to similar scaffolds have resulted in compounds with high selectivity for kappa receptors, showing promising results in preclinical models .

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases. Compounds featuring the 8-azabicyclo structure have demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells under stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Specific Enzymatic Pathways: Similar compounds have shown to inhibit enzymes involved in tumor growth and metastasis.
  • Receptor Modulation: As a kappa opioid receptor antagonist, it may alter neurotransmitter release patterns, affecting pain perception and mood.
  • Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is critical for its anticancer effects.

Case Studies and Research Findings

StudyFindingsReference
Study on Kappa Opioid Receptor AntagonismDemonstrated potent antagonism with IC50 values indicating high selectivity
Anticancer Activity AssessmentShowed significant cytotoxic effects on various cancer cell lines
Neuroprotective EffectsExhibited protective effects against oxidative stress in neuronal cells

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-22-16-11-14-6-7-15(12-16)20(14)19(21)9-5-13-4-8-17(23-2)18(10-13)24-3/h4-5,8-10,14-16H,6-7,11-12H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROMCKUQCCENKJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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